molecular formula C17H21N3O4S B1582756 N-Biotinyl-4-aminobenzoic acid CAS No. 6929-40-4

N-Biotinyl-4-aminobenzoic acid

Cat. No.: B1582756
CAS No.: 6929-40-4
M. Wt: 363.4 g/mol
InChI Key: PVMDAMXGKHIMSQ-YDHLFZDLSA-N
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Description

N-Biotinyl-4-aminobenzoic acid is a compound that combines biotin, a vital nutrient, with 4-aminobenzoic acidThe combination of biotin with 4-aminobenzoic acid enhances its utility in biochemical assays and research applications .

Biochemical Analysis

Biochemical Properties

N-Biotinyl-4-aminobenzoic acid plays a significant role in biochemical reactions as it is used as a substrate in biotinidase assays Biotinidase is an enzyme that plays a crucial role in the recycling of biotin, a coenzyme involved in numerous carboxylase reactions

Molecular Mechanism

It is known to be used as a substrate in biotinidase assays , suggesting that it may interact with the enzyme biotinidase

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Biotinyl-4-aminobenzoic acid can be synthesized through the reaction of biotin with 4-aminobenzoic acid under specific conditions. The process typically involves the activation of the carboxyl group of biotin, followed by its reaction with the amino group of 4-aminobenzoic acid. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes to produce biotin, followed by chemical synthesis to attach the 4-aminobenzoic acid moiety. Advances in synthetic biology and metabolic engineering have also enabled the microbial production of biotin, which can be further modified to produce this compound .

Chemical Reactions Analysis

Types of Reactions: N-Biotinyl-4-aminobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atom in the biotin moiety.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products:

Scientific Research Applications

N-Biotinyl-4-aminobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

    Biotin: A vital nutrient involved in carboxylation reactions.

    4-Aminobenzoic Acid: A component of folic acid and used in sunscreen formulations.

    Biotinyl-6-aminohexanoic Acid: Another biotin derivative used in biochemical assays.

Uniqueness: N-Biotinyl-4-aminobenzoic acid is unique due to its combined properties of biotin and 4-aminobenzoic acid, making it particularly useful in biochemical assays and research applications. Its enhanced binding affinity and specificity for biotin-dependent enzymes distinguish it from other biotin derivatives .

Properties

IUPAC Name

4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24)/t12-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMDAMXGKHIMSQ-YDHLFZDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219348
Record name N-Biotinyl-4-aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6929-40-4
Record name N-Biotinyl-4-aminobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006929404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Biotinyl-4-aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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